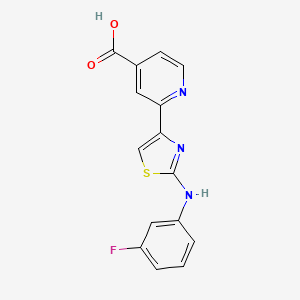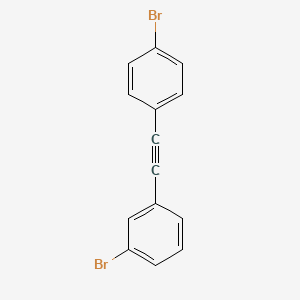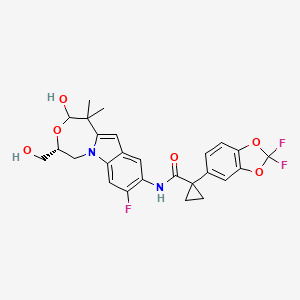
6-Methyl-3-propan-2-ylpyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a cyclic ester, commonly referred to as a lactone, and is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-propan-2-ylpyran-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 6-methyl-3-propan-2-yl-2-hydroxy-2,4-pentanedione in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve the use of reactors and purification systems to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-propan-2-ylpyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyran-2-ones.
Scientific Research Applications
6-Methyl-3-propan-2-ylpyran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methyl-3-propan-2-ylpyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Delta-hexalactone
Gamma-butyrolactone
6-Methyloxan-2-one
5-Hydroxyhexanoic acid lactone
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-methyl-3-propan-2-ylpyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-6(2)8-5-4-7(3)11-9(8)10/h4-6H,1-3H3 |
InChI Key |
QKHOHVRVCJXZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)O1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-1-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B15351467.png)










